molecular formula C5H10OS B7888320 O-methyl butanethioate CAS No. 52726-01-9

O-methyl butanethioate

Cat. No.: B7888320
CAS No.: 52726-01-9
M. Wt: 118.20 g/mol
InChI Key: WRSAYLZFQLMHKQ-UHFFFAOYSA-N
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Description

O-Methyl butanethioate is an organic compound with the molecular formula C5H10OS. It is a clear, colorless to light yellow liquid with a distinctive odor reminiscent of sulfur and cheese. This compound is used in various applications, including as a flavoring agent in the food industry due to its unique aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl butanethioate can be synthesized through the esterification of butanethioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: O-Methyl butanethioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to butanethioic acid.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butanethioic acid.

    Substitution: Various substituted thioesters.

Scientific Research Applications

O-Methyl butanethioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters.

    Biology: It has been studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its unique aroma profile.

Mechanism of Action

The mechanism of action of O-Methyl butanethioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its sulfur-containing structure suggests it may interact with thiol groups in proteins.

Comparison with Similar Compounds

  • Methyl thiobutanoate
  • Ethyl butanethioate
  • Butyl butanethioate

Comparison: O-Methyl butanethioate is unique due to its specific odor profile and its applications in the flavor industry. Compared to similar compounds, it has a distinct sulfurous and cheesy aroma, making it particularly valuable in creating specific flavor profiles. Additionally, its chemical reactivity and potential biological activities set it apart from other thioesters.

Properties

IUPAC Name

O-methyl butanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-4-5(7)6-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSAYLZFQLMHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428802
Record name O-methyl butanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52726-01-9
Record name O-methyl butanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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